6-Ethylpyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-4-8-5/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADLSCYNBUGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrimidine Scaffolds in Chemical Research
The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry, largely due to its widespread presence in biological systems and its proven utility in medicinal chemistry. sigmaaldrich.com Pyrimidine derivatives have been a focus of extensive research, leading to significant discoveries regarding their therapeutic impact. bu.edu.eg The inherent structural features of the pyrimidine nucleus allow for diverse chemical modifications, making it a "privileged scaffold" in the design of new therapeutic agents. caymanchem.comuran.ua
This significance is rooted in the natural occurrence of the pyrimidine motif in essential biomolecules. The nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA, all contain a pyrimidine ring. sigmaaldrich.com Furthermore, vital vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2) incorporate this heterocyclic system. sigmaaldrich.com Inspired by nature, medicinal chemists have developed a vast array of synthetic pyrimidine derivatives that have found clinical application in treating a wide range of conditions, including cancer and infectious diseases. sigmaaldrich.combu.edu.eg The ability to modify the pyrimidine ring at various positions allows for fine-tuning of a molecule's biological activity and pharmacokinetic properties. caymanchem.com
Table 1: Examples of Biologically Significant Pyrimidine-Containing Molecules
| Compound Name | Classification | Significance |
| Cytosine | Nucleobase | A fundamental component of DNA and RNA. sigmaaldrich.com |
| Thymine | Nucleobase | A fundamental component of DNA. sigmaaldrich.com |
| Uracil | Nucleobase | A fundamental component of RNA. sigmaaldrich.com |
| Thiamine | Vitamin | An essential nutrient (Vitamin B1). sigmaaldrich.com |
| 5-Fluorouracil | Anticancer Agent | A pyrimidine analog used in chemotherapy. sigmaaldrich.com |
Role of Carboxylic Acid Functionalities in Heterocyclic Systems
The carboxylic acid functional group is a crucial component in the design of pharmacologically active molecules, including heterocyclic compounds. openstax.org Its importance stems from its unique physicochemical properties, which can profoundly influence a molecule's behavior in a biological environment. libretexts.org The carboxyl group is highly polar and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. openstax.org
Table 2: General Physical Properties of Carboxylic Acids
| Property | Description | Influence of Molecular Structure |
| Boiling Point | Carboxylic acids have notably high boiling points compared to other organic compounds of similar molecular weight. libretexts.org | Boiling points increase with increasing molar mass due to stronger intermolecular forces (hydrogen bonding and dispersion forces). libretexts.org |
| Solubility in Water | Lower molecular weight carboxylic acids (one to four carbons) are typically completely miscible with water. libretexts.org | Solubility decreases as the length of the nonpolar carbon chain increases. libretexts.org |
| Acidity | Carboxylic acids are weak acids that can donate a proton from the hydroxyl group. libretexts.org | The presence of the carboxyl group allows for ionization in aqueous solutions. openstax.org |
| Odor | Many short- to medium-chain carboxylic acids have distinctive, often disagreeable, odors. libretexts.org | Odor tends to decrease with higher molar mass and lower volatility. libretexts.org |
Overview of 6 Ethylpyrimidine 4 Carboxylic Acid As a Synthetic Building Block
Direct Synthesis Approaches to the Pyrimidine-4-carboxylic Acid Core
The direct construction of the pyrimidine-4-carboxylic acid core is a fundamental challenge in organic synthesis. The methodologies developed to achieve this goal are primarily centered around cyclization reactions that build the heterocyclic ring from acyclic precursors. These strategies offer diverse entry points to the pyrimidine system, allowing for the introduction of various substituents.
Cyclization Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring is most commonly achieved through reactions that assemble the six-membered heterocycle from smaller, non-cyclic components. These cyclization strategies are the cornerstone of pyrimidine synthesis.
A foundational and widely utilized method for pyrimidine synthesis involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.eg This approach, often referred to as the principal synthesis, typically uses β-dicarbonyl compounds as the three-carbon source. wikipedia.org For instance, the reaction of amidines with β-dicarbonyls leads to 2-substituted pyrimidines, while using urea or guanidine yields 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.org
A classic example is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). wikipedia.orgresearchgate.net While the classic Biginelli reaction produces dihydropyrimidines, modifications and subsequent oxidation steps can lead to the aromatic pyrimidine ring. Iron-catalyzed methods have also been developed for the modular synthesis of pyrimidines from saturated carbonyl compounds (ketones, aldehydes, or esters) and amidines, proceeding through a β-ammoniation/cyclization sequence. organic-chemistry.org These reactions often show broad functional group tolerance and good regioselectivity. organic-chemistry.org
Table 1: Examples of Pyrimidine Synthesis via Condensation
| Carbonyl Component | N-C-N Component | Catalyst/Conditions | Product Type | Reference |
| β-Diketone | Formamide (B127407) | Heat | Substituted Pyrimidine | youtube.com |
| Ethyl Acetoacetate | Thiourea | Base | 2-Thio-6-methyluracil | wikipedia.org |
| Saturated Ketones | Amidines | FeSO₄·7H₂O/1,10-phenanthroline, TEMPO | Substituted Pyrimidine | organic-chemistry.org |
| α,β-Unsaturated Ketones | Guanidinium hydrochloride | NaOH, Ethanol, Reflux | 2-Aminopyrimidine derivative | nih.gov |
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. A notable example is the zinc chloride (ZnCl₂)-catalyzed three-component coupling to produce 4,5-disubstituted pyrimidine derivatives. acs.orgorganic-chemistry.org This reaction typically involves the condensation of a functionalized enamine or a methyl ketone, an orthoester such as triethyl orthoformate, and ammonium (B1175870) acetate. acs.orgorganic-chemistry.org The use of ZnCl₂ as a Lewis acid catalyst significantly enhances the reaction yield compared to uncatalyzed reactions or those using other Lewis acids. acs.org The process is valued for its operational simplicity and the ability to generate a diverse library of pyrimidines under relatively mild conditions, typically heating at 100 °C in a solvent like toluene. organic-chemistry.org This method has proven to be a facile and practical route to the pyrimidine skeleton. acs.org
The proposed mechanism involves the activation of the orthoester by ZnCl₂, followed by the formation of an intermediate that undergoes intramolecular cyclization to form the pyrimidine ring. organic-chemistry.org Other multicomponent strategies include palladium-catalyzed four-component reactions to create pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as a dual synthon. nih.govbohrium.com
Table 2: ZnCl₂-Catalyzed Three-Component Synthesis of Pyrimidines
| Component 1 (Ketone/Enamine) | Component 2 | Component 3 | Catalyst | Yield | Reference |
| Functionalized Enamine | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Up to 99% | organic-chemistry.org |
| Methyl Ketone Derivative | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Good to Excellent | acs.orgorganic-chemistry.org |
| Acetylacetone | Benzaldehyde, Aniline, Malononitrile | ZnCl₂ | 82-94% | jsynthchem.com |
Oxidative annulation represents a modern approach to heterocycle synthesis, where C-H bonds are functionalized to form the ring system. In the context of pyrimidine synthesis, methods have been developed that involve the formation of C-N bonds through an oxidative process. organic-chemistry.org For example, an oxidative annulation promoted by potassium persulfate (K₂S₂O₈) can synthesize 4-arylpyrimidines from acetophenone-formamide conjugates. organic-chemistry.org Another approach involves the reaction of anilines and aryl ketones where dimethyl sulfoxide (B87167) (DMSO) serves as a one-carbon (=CH−) source. organic-chemistry.orgresearchgate.net
Copper-catalyzed [3+3] annulation of amidines with saturated ketones is another powerful technique. acs.org This reaction proceeds through a cascade of oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and a final oxidative aromatization step. acs.org This direct functionalization of β-C(sp³)–H bonds in saturated ketones provides an efficient and facile route to structurally important pyrimidines. acs.org Similarly, base-promoted intermolecular oxidation C-N bond formation between allylic compounds and amidines, using molecular oxygen as the sole oxidant, offers an environmentally friendly protocol with high atom economy. organic-chemistry.org
A facile, general, and economical synthesis of diversely functionalized pyrimidines can be achieved through the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgacs.org This method is notable because it proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the formation of one C-C and two C-N bonds. researchgate.netacs.org The reaction demonstrates a broad substrate scope, tolerating a wide array of functional groups on both the ketone and nitrile partners, including groups like thiophene, pyridine, amino, and hydroxyl groups that are often incompatible with traditional, more acidic methods. organic-chemistry.orgacs.org
Optimization studies have identified copper(II) chloride (CuCl₂) as an effective catalyst and sodium hydroxide (B78521) (NaOH) as the base, with reactions typically conducted at elevated temperatures (e.g., 120 °C) to achieve high yields. organic-chemistry.org This strategy represents a significant advancement, providing a versatile platform for constructing complex pyrimidine structures from readily available starting materials. organic-chemistry.orgresearchgate.net
Table 3: Copper-Catalyzed Cyclization of Ketones with Nitriles
| Ketone Substrate | Nitrile Substrate | Catalyst/Base | Conditions | Product | Reference |
| Aromatic Ketones | Aromatic/Aliphatic Nitriles | CuCl₂ / NaOH | 120 °C | 2,4,6-Trisubstituted Pyrimidine | organic-chemistry.org |
| Heteroaromatic Ketones | Aromatic/Aliphatic Nitriles | CuCl₂ / NaOH | 120 °C | 2,4,6-Trisubstituted Pyrimidine | organic-chemistry.org |
| Aliphatic Ketones | Aromatic/Aliphatic Nitriles | CuCl₂ / NaOH | 120 °C | 2,4,6-Trisubstituted Pyrimidine | organic-chemistry.org |
An efficient and novel synthesis of the pyrimidine ring can be accomplished starting from β-formyl enamides. organic-chemistry.orgresearchgate.net This method involves a samarium chloride (SmCl₃)-catalyzed cyclization of the β-formyl enamide with urea, which serves as the ammonia (B1221849) source. organic-chemistry.orgresearchgate.net The reaction is typically performed under microwave irradiation, which often accelerates the process. researchgate.net This strategy provides a direct route to the pyrimidine core from specialized but accessible starting materials. A related approach involves the synthesis of formyl pyrimidine from N-(2-cyanovinyl)-formamide, which is condensed with free acetamidine, followed by a copper-catalyzed oxidative aromatization step. google.com
Carboxylation Strategies
Direct carboxylation of a pyrimidine ring at the C-4 position can be a challenging transformation. However, a patented method describes the preparation of 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids, which can serve as intermediates for further elaboration to the desired 4-pyrimidinecarboxylic acids and their esters. google.com
Functional Group Interconversion on Pyrimidine Precursors
A more prevalent strategy involves the interconversion of existing functional groups on a pyrimidine precursor to a carboxylic acid. ub.eduvanderbilt.edu This can be achieved through various oxidative or hydrolytic methods, depending on the nature of the starting functional group. For instance, a primary alcohol or an aldehyde at the C-4 position can be oxidized to the corresponding carboxylic acid. imperial.ac.uk Similarly, a methyl group can be oxidized under appropriate conditions. The choice of oxidant is critical to avoid over-oxidation or undesired side reactions on the sensitive pyrimidine ring.
| Starting Functional Group | Reagents and Conditions | Product |
| Primary Alcohol (-CH₂OH) | CrO₃/H₂SO₄/acetone (Jones oxidation) | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | CrO₃-pyridine complex (Collins' reagent) | Carboxylic Acid (-COOH) |
| Methyl Group (-CH₃) | Strong oxidizing agents | Carboxylic Acid (-COOH) |
Table 1: Examples of Functional Group Interconversions to a Carboxylic Acid on a Pyrimidine Ring. imperial.ac.uk
Hydrolysis of Cyano-Substituted Pyrimidines
The hydrolysis of a cyano group (nitrile) at the C-4 position of the pyrimidine ring is a reliable and widely used method for the synthesis of pyrimidine-4-carboxylic acids. chemistrysteps.comlibretexts.orglibretexts.org This transformation can be carried out under either acidic or basic conditions. libretexts.orgsavemyexams.com
Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid, to yield the carboxylic acid directly. libretexts.org
Basic Hydrolysis: Treatment with a base, like sodium hydroxide, initially forms the carboxylate salt, which upon subsequent acidification, furnishes the desired carboxylic acid. libretexts.org
The cyano-substituted pyrimidine precursors are often accessible through various synthetic routes, including the reaction of 3-amino-4-cyano-3-pyrrolines with reagents like formamide, which can lead to dihydropyrrolo[3,4-d]pyrimidines that can be further transformed. rsc.org Aromatic nitriles are valuable intermediates as they can be readily converted to other functional groups, including carboxylic acids. acs.org
Introduction of the Ethyl Moiety at the C-6 Position
The installation of the ethyl group at the C-6 position is a critical step in the synthesis of the target molecule. This can be accomplished through alkylation of a suitable pyrimidine intermediate or as part of a tandem reaction that forms the pyrimidine ring and introduces the alkyl group simultaneously.
Alkylation Strategies on Pyrimidine Intermediates
Alkylation of a pre-formed pyrimidine ring is a common strategy to introduce the ethyl group. Nucleophilic substitution reactions are frequently employed, where a pyrimidine derivative activated at the C-6 position reacts with an ethylating agent. For instance, a halogenated pyrimidine can undergo reaction with an organometallic reagent or an enolate.
The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one of the nitrogen atoms. wur.nl Nucleophilic attack often occurs at the C-6 position, facilitating alkylation. umich.edu Lithiation of a pyrimidine derivative, followed by reaction with an electrophile, is another effective method for introducing substituents. researchgate.net For example, 2,4-dimethoxy-5,6-dimethylpyrimidine (B1610164) can be lithiated and subsequently reacted to introduce an acyclic side chain at the C-6 position. researchgate.net
| Alkylation Method | Pyrimidine Substrate | Reagents | Product |
| Nucleophilic Substitution | 6-Halopyrimidine | Grignard Reagent (e.g., EtMgBr) | 6-Ethylpyrimidine |
| Lithiation | 2,4-Dimethoxypyrimidine | n-BuLi, then Ethyl Halide | 6-Ethyl-2,4-dimethoxypyrimidine |
Table 2: General Alkylation Strategies for Pyrimidine Intermediates.
Tandem Reactions for Simultaneous Ring Closure and Alkylation
Tandem or cascade reactions offer an efficient approach to construct the 6-ethylpyrimidine core in a single synthetic operation. nih.gov These reactions often involve the condensation of multiple components where the ethyl group is incorporated from one of the starting materials. For example, a [3+3] annulation reaction between amidines and saturated ketones can lead to the formation of substituted pyrimidines. nih.gov While specific examples leading directly to this compound via this method are not detailed in the provided context, the general principle of using building blocks that already contain the required ethyl substituent is a powerful synthetic strategy.
One-Pot Synthetic Procedures for Pyrimidine Carboxylic Acids
One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. acs.org These strategies are particularly advantageous for the synthesis of substituted pyrimidines.
A prominent one-pot approach for synthesizing pyrimidine derivatives is the Biginelli reaction. This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative. acs.org While the classic Biginelli reaction yields dihydropyrimidones, modifications of this protocol can lead to the formation of fully aromatic pyrimidine systems.
For the synthesis of pyrimidine-4-carboxylates, a key starting material is a β-ketoester, which provides the C4-carboxylic ester functionality in the final product. For instance, the condensation of a β-ketoester with an amidine is a common strategy. researchgate.net A specific example involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine (B55565) hydrochloride to chemoselectively afford ethyl 2,5-disubstituted pyrimidine-4-carboxylates. researchgate.net The regioselectivity of this reaction is influenced by the electrophilicity of the competing carbonyl groups. researchgate.net
Another versatile one-pot method involves the reaction of S-alkylisothioureas with β-ketoesters. This sequential base- and acid-mediated condensation provides a convenient route to 4-pyrimidone-2-thioethers, which are valuable intermediates for further functionalization to yield a variety of substituted pyrimidines. nih.gov
The following table summarizes representative one-pot synthetic approaches for pyrimidine carboxylates and related structures:
| Reaction Type | Reactants | Key Features | Resulting Product |
| Modified Biginelli Reaction | β-ketoester, Aldehyde, Urea/Thiourea | Acid-catalyzed, multicomponent | Dihydropyrimidinone (can be oxidized to pyrimidine) |
| Enamino Diketone Condensation | Unsymmetrical enamino diketone, Amidine hydrochloride | High chemoselectivity | Ethyl 2,5-disubstituted pyrimidine-4-carboxylate researchgate.net |
| Isothiourea Condensation | S-alkylisothiourea, β-ketoester | Sequential base/acid mediation | 4-Pyrimidone-2-thioether nih.gov |
Catalyst Systems in Pyrimidine Synthesis
The development of efficient catalyst systems is paramount for enhancing the rate, yield, and selectivity of pyrimidine synthesis. A wide array of catalysts, ranging from simple acids and bases to complex organometallic compounds, have been employed.
Organocatalysts: Organic acids and bases are frequently used as catalysts in pyrimidine synthesis. For example, L-proline, a secondary amine, can act as a Lewis acid organocatalyst. In the presence of a co-catalyst like trifluoroacetic acid (TFA), L-proline has been shown to effectively catalyze the three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran. acs.org Similarly, p-toluenesulfonic acid (p-TSA) has been utilized in a Biginelli-type reaction to produce pyrimidine analogs with high diastereoselectivity. acs.org Phenylboronic acid has also been demonstrated as a mild and efficient catalyst for the Hantzsch three-component reaction to synthesize 1,4-dihydropyridines, a reaction analogous to pyrimidine synthesis. organic-chemistry.org
Metal-Based Catalysts: Transition metal catalysts have proven to be highly effective in facilitating C-C and C-N bond formations essential for pyrimidine ring construction. Iridium-based pincer complexes have been reported to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgbohrium.com This method offers excellent regioselectivity and allows for the synthesis of highly and unsymmetrically substituted pyrimidines. acs.org
Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto the pyrimidine ring. For instance, a water-soluble palladium-imidate complex, [Pd(Sacc)2(TPA)2], has been successfully employed for the Suzuki-Miyaura arylation of halogenated pyrimidine nucleosides with various aryl/heteroaryl boronic acids in water. nih.gov Direct C-H bond activation is another powerful strategy that utilizes transition metal catalysis, often with palladium, to form new carbon-carbon bonds, thus avoiding the need for pre-functionalized substrates. nih.gov
The following table provides an overview of different catalyst systems used in pyrimidine synthesis:
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
| Organocatalyst | L-proline/TFA | Three-component condensation | Mild conditions, readily available acs.org |
| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Biginelli-type reaction | High diastereoselectivity acs.org |
| Organocatalyst | Phenylboronic acid | Hantzsch-type reaction | Mild, efficient, cost-effective organic-chemistry.org |
| Metal Catalyst | Iridium-pincer complex | Multicomponent synthesis from alcohols and amidines | High regioselectivity, sustainable acs.orgbohrium.com |
| Metal Catalyst | [Pd(Sacc)2(TPA)2] | Suzuki-Miyaura cross-coupling | Water-soluble, mild conditions nih.gov |
| Metal Catalyst | Palladium complexes | Direct C-H activation/arylation | Atom economy, avoids pre-functionalization nih.gov |
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is a key functional group that dictates a significant portion of the chemical reactivity of this compound. This section will delve into the primary reactions involving this group, including esterification, amide formation, and reduction.
Esterification Reactions: Mechanisms and Catalysis
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation in organic synthesis. For this compound, this reaction provides a route to modify the properties of the molecule, for instance, by introducing various alkyl or aryl groups.
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. vedantu.comlibretexts.org In the case of this compound, reacting it with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. vedantu.com This reaction is reversible, and to achieve high yields of the ester, it is often necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction, for example, through azeotropic distillation. libretexts.orgorganic-chemistry.org
The mechanism of Fischer esterification involves several key steps: libretexts.orgbyjus.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). byjus.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.com
This equilibrium-driven process is a cost-effective method for synthesizing simple esters, particularly on a large scale. masterorganicchemistry.com
While Fischer esterification is robust, the requirement for strong acids and often harsh conditions can be incompatible with sensitive functional groups. Consequently, milder and more catalytic methods for esterification have been developed. These methods often involve the use of coupling reagents that activate the carboxylic acid. organic-chemistry.org
One such approach is the Steglich esterification, which utilizes a carbodiimide, like dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Another example involves the use of Dichloroimidazolidinedione (DCID) as a coupling reagent, which allows for esterification to proceed under mild, room temperature conditions with good to excellent yields for a variety of carboxylic acids and alcohols. nih.gov Research has also explored the use of various metal catalysts, such as those based on hafnium(IV) or zirconium(IV) salts, to facilitate direct ester condensation. organic-chemistry.org These alternative methods avoid the production of water and can often be performed under much gentler conditions than the traditional Fischer esterification. organic-chemistry.org A study on a simple and mild esterification method for carboxylic acids utilized mixed carboxylic-carbonic anhydrides. acs.org
Amide Formation and Peptide Coupling Reactions
The formation of an amide bond by reacting the carboxylic acid group of this compound with an amine is another crucial transformation. This reaction is fundamental to the synthesis of a wide array of biologically active molecules and materials. Amides can be prepared through the direct reaction of a carboxylic acid and an amine; however, this typically requires harsh conditions. libretexts.org
More commonly, amide formation is achieved using coupling reagents to activate the carboxylic acid. libretexts.org This process, often referred to as peptide coupling in the context of amino acid chemistry, involves converting the hydroxyl group of the carboxylic acid into a better leaving group. bachem.comyoutube.com The general mechanism involves two main steps: activation of the carboxyl group and subsequent acylation of the amino group. bachem.com
A variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). bachem.comnih.govyoutube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. youtube.comyoutube.com To suppress side reactions and minimize racemization, especially when dealing with chiral amines, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.govomicsonline.org The use of these additives leads to the in-situ formation of an activated ester, which is more stable than the O-acylisourea intermediate but still highly reactive towards amines. omicsonline.org
Other classes of coupling reagents include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU. bachem.comomicsonline.org These reagents offer high reactivity and are often preferred for their solubility and efficiency in both solution-phase and solid-phase synthesis. bachem.com
Reduction Reactions: Formation of Aldehydes and Alcohols
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
The full reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reaction with LiAlH₄ proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk Therefore, it is not possible to stop the reaction at the aldehyde stage using this reagent. chemguide.co.uk
More recently, catalytic methods for the reduction of carboxylic acids have been developed. For instance, a manganese(I) complex, [MnBr(CO)₅], has been shown to effectively catalyze the hydrosilylation of carboxylic acids to alcohols using a silane (B1218182) reducing agent under milder conditions. nih.gov
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are generally more reactive towards reduction than carboxylic acids. libretexts.org Therefore, direct reduction requires carefully chosen reagents and conditions.
One strategy to achieve this controlled reduction is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. libretexts.org The resulting acid chloride can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This milder reducing agent reacts more readily with the highly reactive acid chloride than with the resulting aldehyde, allowing for the isolation of the aldehyde product. libretexts.org
Another approach involves the use of specific catalytic systems. For example, a method for the conversion of carboxylic acids to aldehydes using pinacolborane as the reducing agent at room temperature has been reported, which utilizes a triflylpyridinium reagent to activate the carboxylic acid. researchgate.net These modern methods offer a more direct and often milder route for the challenging partial reduction of carboxylic acids to aldehydes. rsc.org
Decarboxylation Reactions: Kinetics and Mechanistic Insights
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). wikipedia.org While carboxylic acids typically undergo decarboxylation slowly, the presence of an electron-withdrawing group on the α-carbon or an adjacent nitrogen atom can facilitate this process. wikipedia.orgcdnsciencepub.com For pyrimidine-4-carboxylic acids, the nitrogen atom adjacent to the carboxyl group has a significant influence on the decarboxylation reaction. cdnsciencepub.com
The mechanism of decarboxylation for acids like pyrimidine-4-carboxylic acid is thought to proceed through the zwitterionic form rather than the neutral molecule. cdnsciencepub.com The process involves the loss of carbon dioxide to form a 2-pyridyl carbanion and an ylide. cdnsciencepub.com The reaction can be influenced by the solvent, with studies on related pyridinecarboxylic acids showing decarboxylation in aqueous solutions at elevated temperatures. cdnsciencepub.com For instance, quinolinic acid (pyridine-2,3-dicarboxylic acid) decarboxylates in water at 120°C. cdnsciencepub.com
The kinetics of decarboxylation are influenced by the stability of the resulting carbanion intermediate. wikipedia.org The reaction often follows first-order kinetics, and the rate can be accelerated under either acidic or basic conditions, typically requiring mild heat (50-150°C). youtube.com In some cases, the reaction can even occur spontaneously at room temperature. youtube.com
Table 1: Factors Influencing Decarboxylation
| Factor | Effect on Decarboxylation Rate | Mechanism |
|---|---|---|
| Electron-withdrawing group at β-position | Increases rate | Stabilizes the carbanion intermediate formed after CO2 loss. masterorganicchemistry.com |
| Adjacent Nitrogen Atom | Increases rate | The inductive effect of the electronegative nitrogen facilitates the development of a negative charge at the 2-position. cdnsciencepub.com |
| Solvent | Varies | Polar, protic solvents like water can facilitate the formation of the zwitterionic intermediate. cdnsciencepub.com |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. youtube.com |
Acid-Base Reactions
The pyrimidine ring itself is basic due to the lone pairs of electrons on the nitrogen atoms. However, the presence of the electron-withdrawing carboxylic acid group and the second nitrogen atom reduces the basicity of the pyrimidine ring compared to pyridine. researchgate.net The nitrogen atoms can be protonated in acidic conditions. The interplay between the acidic and basic centers means the molecule can exist as a neutral species, a zwitterion, a cation (protonated ring), or an anion (deprotonated carboxyl group), depending on the pH of the solution.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is an electron-deficient aromatic system. This electron deficiency is due to the presence of two electronegative nitrogen atoms, which pull electron density from the ring carbons, particularly at positions 2, 4, and 6. researchgate.net This makes the ring susceptible to nucleophilic attack.
Nucleophilic acyl substitution is a key reaction for the carboxylic acid group, where a nucleophile replaces the hydroxyl group. masterorganicchemistry.com This typically involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. libretexts.org For instance, treatment with thionyl chloride (SOCl2) can convert the carboxylic acid to an acid chloride, which can then readily react with various nucleophiles. libretexts.org
The pyrimidine ring itself can undergo nucleophilic aromatic substitution (SNAr), especially at the electron-deficient positions (2, 4, and 6). researchgate.net Halogenated pyrimidines are common substrates for these reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been shown to undergo arylation via Suzuki cross-coupling, indicating the reactivity of the chloro-substituents towards substitution. mdpi.comresearchgate.net While direct nucleophilic substitution on the unsubstituted pyrimidine ring of this compound is less common, activation of the ring, for instance by N-oxidation, or the presence of a good leaving group at positions 2, 4, or 6 would facilitate such reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of substituted pyrimidines. rsc.org This reaction typically involves the palladium-catalyzed coupling of a halo-pyrimidine with an organoboron reagent, such as a boronic acid, in the presence of a base. libretexts.org
While there is no direct mention of Suzuki-Miyaura reactions on this compound itself in the provided search results, the reaction is well-established for various pyrimidine derivatives. mdpi.comresearchgate.netnih.gov For the reaction to occur on this compound, it would likely first need to be halogenated at one of the ring positions. The general mechanism involves the oxidative addition of the halopyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields. mdpi.comresearchgate.net
Table 2: General Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Pd(PPh3)4 | Facilitates the oxidative addition and reductive elimination steps. mdpi.comresearchgate.net |
| Base | K3PO4, Na2CO3 | Activates the organoboron reagent for transmetalation. mdpi.com |
| Solvent | 1,4-Dioxane, Toluene, Water | Solubilizes reactants and influences reaction rate. mdpi.comlibretexts.org |
| Organoboron Reagent | Arylboronic acid | Provides the new carbon-based substituent. libretexts.org |
The pyrimidine ring can undergo oxidation, although it is generally less reactive towards oxidation than electron-rich aromatic systems. researchgate.net Oxidation can occur at the nitrogen atoms to form N-oxides or at the ring carbons. The synthesis of pyrimidine-4-carboxylic acid itself can be achieved through the oxidation of 4-methylpyrimidine (B18481) using a strong oxidizing agent like potassium permanganate (B83412). researchgate.net This indicates that the methyl group is more susceptible to oxidation than the pyrimidine ring itself under these conditions.
In biological systems, the oxidation and reduction of the pyrimidine ring are important metabolic processes. For example, dihydroorotate (B8406146) is oxidized to orotate (B1227488) by dihydroorotate dehydrogenase, which involves the formation of a double bond in the pyrimidine ring. umich.edu While not directly pertaining to this compound, this illustrates the potential for enzymatic oxidation of the pyrimidine core.
Reactivity of the Ethyl Substituent
The ethyl group attached to the pyrimidine ring at position 6 is an alkyl substituent. Its reactivity is generally typical of alkyl groups on aromatic rings, though it can be influenced by the electron-withdrawing nature of the pyrimidine ring. Potential reactions of the ethyl group include:
Oxidation: The benzylic-like position of the carbon atom attached to the pyrimidine ring makes it susceptible to oxidation. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid.
Halogenation: Free-radical halogenation at the benzylic position is a possible transformation, leading to the formation of a haloethylpyrimidine derivative.
Deprotonation: While less acidic than protons on more electron-withdrawing groups, the protons on the carbon adjacent to the pyrimidine ring could potentially be removed by a very strong base, creating a carbanion that could be used in further synthetic transformations.
Specific research detailing the reactivity of the ethyl substituent on this compound was not found in the provided search results. However, the general principles of organic chemistry suggest these pathways are plausible.
Alpha-Position Functionalization (e.g., bromination)
The carbon atom of the ethyl group directly attached to the pyrimidine ring is analogous to a benzylic position. This is due to the ability of the aromatic pyrimidine ring to stabilize a radical intermediate at this alpha-position through resonance. Consequently, this position is susceptible to selective functionalization, most notably through free-radical bromination using N-Bromosuccinimide (NBS).
This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. wikipedia.org The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions. wikipedia.org The initiator decomposes to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical (Br•). This bromine radical selectively abstracts one of the hydrogen atoms from the alpha-position of the ethyl group on the pyrimidine, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of NBS to yield the brominated product, 6-(1-bromoethyl)pyrimidine-4-carboxylic acid, and a succinimidyl radical, which continues the chain reaction.
The high selectivity for the alpha-position is a key feature of this transformation, leaving the pyrimidine ring and the carboxylic acid group intact under these conditions.
Table 1: Typical Conditions for Alpha-Bromination
| Reagent/Condition | Purpose | Typical Value/Compound |
| Substrate | Starting Material | This compound |
| Brominating Agent | Source of Bromine Radicals | N-Bromosuccinimide (NBS) |
| Initiator | Starts the Radical Chain Reaction | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) |
| Solvent | Non-polar medium | Carbon tetrachloride (CCl₄) |
| Condition | Promotes Radical Formation | Reflux (Heat) or UV Irradiation |
| Product | Result of Functionalization | 6-(1-Bromoethyl)pyrimidine-4-carboxylic acid |
Oxidative Transformations of Alkyl Chains
The ethyl group attached to the pyrimidine ring can undergo oxidation, typically converting the alpha-carbon into a carbonyl group. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are effective for this transformation. Research on closely related substrates, such as 4-methylpyrimidine, demonstrates the feasibility of this reaction. nih.gov
In a documented procedure, 4-methylpyrimidine was successfully oxidized to pyrimidine-4-carboxylic acid using a hot aqueous solution of potassium permanganate in the presence of a base (NaOH). nih.gov The reaction yielded the corresponding carboxylic acid in a 42% yield after acidification. nih.gov This precedent strongly suggests that the ethyl group of this compound can be similarly oxidized under controlled conditions to yield 6-acetylpyrimidine-4-carboxylic acid. The reaction involves the attack of the permanganate ion on the alpha-position of the ethyl group. Under basic conditions and elevated temperature, the alkyl group is oxidized. It is crucial to control the reaction conditions, as harsh oxidation can lead to the cleavage of the C-C bond of the ethyl group or degradation of the pyrimidine ring. libretexts.org
Following the oxidation, the intermediate manganese dioxide (MnO₂) byproduct is typically removed by filtration. The desired product is then isolated from the aqueous solution by acidification, which causes the carboxylic acid to precipitate.
Table 2: Research Findings on the Oxidation of an Alkylpyrimidine
| Parameter | Details | Reference |
| Substrate | 4-Methylpyrimidine | nih.gov |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | nih.gov |
| Reagents | Sodium hydroxide (NaOH) | nih.gov |
| Solvent | Water (H₂O) | nih.gov |
| Conditions | Hot solution (approx. 350 K), dropwise addition | nih.gov |
| Product | Pyrimidine-4-carboxylic acid | nih.gov |
| Yield | 42% | nih.gov |
Derivatization and Scaffold Modification Strategies for 6 Ethylpyrimidine 4 Carboxylic Acid
Covalent Modifications of the Carboxylic Acid Group
The carboxylic acid group at the 4-position of the 6-ethylpyrimidine core is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications are typically achieved through reactions common to carboxylic acids, leading to the formation of esters, amides, hydrazides, and reactive intermediates like anhydrides and acyl halides.
Formation of Esters, Amides, and Hydrazides
Esters of 6-Ethylpyrimidine-4-carboxylic acid can be synthesized through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven reaction, and using the alcohol as a solvent can shift the equilibrium towards the product, yielding the corresponding ester. uakron.edu For substrates that are sensitive to acidic conditions, alternative methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.org Another method involves the initial conversion of the carboxylic acid to its acid chloride, which is then reacted with an alcohol. ucla.edu
Amides are typically synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. hepatochem.comluxembourg-bio.com Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com For instance, the synthesis of 6-dialkylaminopyrimidine carboxamides has been achieved by coupling 6-chloropyrimidine-4-carboxylic acid with various amines using HATU and DIPEA in DMF. These reactions highlight the utility of modern coupling reagents in efficiently forming the amide bond.
Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. The most direct method for their preparation is the hydrazinolysis of the corresponding esters. For example, ethyl pyrimidine-4-carboxylate can be refluxed with hydrazine hydrate in an alcohol solvent, such as ethanol, to yield pyrimidine-4-carbohydrazide. scielo.br This reaction proceeds via a nucleophilic acyl substitution mechanism.
| Derivative Type | General Synthetic Method | Key Reagents |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Steglich Esterification | Alcohol, DCC, DMAP | |
| Amides | Amide Coupling | Amine, Coupling Reagent (e.g., EDC/HOBt, HATU/DIPEA) |
| Hydrazides | Hydrazinolysis of Esters | Hydrazine Hydrate, Ester |
Anhydride and Acyl Halide Intermediates
Anhydrides of this compound can be prepared, which serve as reactive intermediates for acylation reactions. One common method for synthesizing anhydrides is the reaction of a carboxylic acid with an acyl chloride in the presence of a base like pyridine. thieme-connect.de Alternatively, dehydrating agents can be used to form symmetric anhydrides from two molecules of the carboxylic acid.
Acyl halides , particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and are valuable precursors for the synthesis of esters, amides, and other derivatives. The conversion of a carboxylic acid to its corresponding acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orgchemguide.co.ukcommonorganicchemistry.commasterorganicchemistry.com The reaction with thionyl chloride, often performed neat or in an inert solvent, produces the acyl chloride along with gaseous byproducts (SO₂ and HCl), which can be easily removed.
| Intermediate | General Synthetic Method | Key Reagents |
| Anhydride | Reaction of Carboxylic Acid with Acyl Chloride | Pyridine |
| Acyl Halide | Reaction with Thionyl Chloride | SOCl₂ |
| Reaction with Oxalyl Chloride | (COCl)₂ |
Functionalization of the Pyrimidine (B1678525) Ring System
Beyond modifications at the carboxylic acid, the pyrimidine ring itself offers opportunities for further functionalization to introduce diverse structural motifs and modulate the electronic properties of the core scaffold.
Substitution at Nitrogen Atoms
The nitrogen atoms within the pyrimidine ring can undergo substitution reactions, primarily N-alkylation and N-arylation, to introduce various substituents.
N-Alkylation of pyrimidines can be achieved using alkyl halides in the presence of a base. ias.ac.inub.eduresearchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in cases where multiple nitrogen atoms are available for substitution. Microwave-assisted N-alkylation has been shown to be an efficient method, often leading to shorter reaction times and improved yields. mdpi.com
N-Arylation of nitrogen-containing heterocycles can be accomplished using transition-metal catalyzed cross-coupling reactions. Palladium- and copper-based catalyst systems have been successfully employed for the N-arylation of amino-substituted azoles, demonstrating the potential for selective arylation at different nitrogen positions. core.ac.uk For instance, a Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been applied to (6-phenylpyridin-2-yl)pyrimidines, showcasing a modern approach to forming C-N bonds under mild, light-induced conditions. rsc.orgmdpi.com
| Modification | General Method | Key Reagents/Catalysts |
| N-Alkylation | Reaction with Alkyl Halides | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| N-Arylation | Transition-Metal Catalyzed Cross-Coupling | Pd or Cu catalyst, Aryl Halide, Base |
Introduction of Heteroatom Substituents
The introduction of heteroatoms, such as halogens, onto the pyrimidine ring can significantly alter the molecule's reactivity and biological activity. Halogenated pyrimidines are valuable intermediates for further synthetic transformations, including cross-coupling reactions.
Halogenation of pyrimidine rings can be challenging due to the electron-deficient nature of the ring system. Direct electrophilic halogenation often requires harsh conditions. acs.orgnih.govnih.gov However, methods for the regioselective halogenation of related heterocyclic systems have been developed. For instance, the conversion of hydroxypyrimidines to chloropyrimidines can be achieved using reagents like phosphorus oxychloride (POCl₃). nih.gov This transformation is a key step in the synthesis of various substituted pyrimidines.
Scaffold Extension and Annulation Reactions (e.g., to form fused systems)
The this compound scaffold can be extended or annulated to create more complex, fused heterocyclic systems. These reactions often involve the strategic use of functional groups on the pyrimidine ring to build additional rings.
Fused Pyrimidine Systems are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netacs.orgnih.gov Several synthetic strategies can be employed to construct fused pyrimidine derivatives:
Thieno[2,3-d]pyrimidines: These can be synthesized from appropriately substituted thiophene precursors which are then cyclized to form the pyrimidine ring, or by building the thiophene ring onto a pre-existing pyrimidine core. scielo.brnih.gov For example, 4-chlorothieno[2,3-d]pyrimidines can be prepared by the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride, followed by nucleophilic substitution with various amines. nih.govnih.gov
Pyrazolo[3,4-d]pyrimidines: These are often synthesized by constructing the pyrimidine ring onto a pre-functionalized pyrazole. For instance, 5-aminopyrazole-4-carboxamide or -carbonitrile derivatives can be cyclized with reagents like formamide (B127407) or urea (B33335) to form the pyrazolo[3,4-d]pyrimidine core. nih.govmdpi.comresearchgate.nettandfonline.comekb.eg
These annulation reactions significantly expand the chemical space accessible from the this compound starting material, leading to novel compounds with potentially unique properties.
Side-Chain Modifications of the Ethyl Group
The ethyl group at the 6-position of the pyrimidine ring presents a versatile handle for introducing structural diversity. Various chemical transformations can be employed to functionalize this alkyl side-chain, thereby enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule. Key modifications can include oxidation, halogenation, and amination reactions.
The electron-deficient nature of the pyrimidine ring influences the reactivity of the attached alkyl groups. The 2-, 4-, and 6-positions of the pyrimidine ring are notably electron-deficient due to the presence of the two nitrogen atoms scialert.netscispace.com. This electronic property can affect the reactivity of the adjacent benzylic-like protons of the ethyl group.
Oxidation: The ethyl side-chain can be oxidized to introduce hydroxyl or carbonyl functionalities. For instance, oxidation of a methyl group at the 2-position of a pyrimidine ring to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) has been reported scialert.netscispace.com. Similar strategies could be adapted to selectively oxidize the ethyl group of this compound to afford a 1-hydroxyethyl or an acetyl group. Milder oxidizing conditions might lead to the formation of the corresponding carbaldehyde scialert.netscispace.com.
Halogenation: Halogenation of the ethyl side-chain can provide valuable intermediates for further functionalization. For example, side-chain bromination of a methyl group at the C-6 position of dihydropyrimidines has been achieved using reagents like N-bromosuccinimide or bromine in various solvents rasayanjournal.co.in. These methods could potentially be applied to introduce a bromine atom at the benzylic position of the ethyl group, which can then be displaced by various nucleophiles to introduce a range of functional groups.
Amination: The introduction of an amino group to the ethyl side-chain can significantly impact the compound's polarity and potential for new interactions with biological targets. This could be achieved through a two-step process involving initial halogenation of the ethyl group followed by nucleophilic substitution with an amine or an ammonia (B1221849) equivalent. Site-selective amination of pyrimidines has also been reported, although these methods typically target the pyrimidine ring itself researchgate.net.
Table 1: Potential Side-Chain Modifications of the Ethyl Group of this compound This table is based on established chemical principles and may not reflect experimentally verified outcomes for this specific compound.
| Modification | Reagents and Conditions | Potential Product |
| Oxidation | Potassium permanganate (KMnO4), heat | 6-(1-Hydroxyethyl)pyrimidine-4-carboxylic acid or 6-Acetylpyrimidine-4-carboxylic acid |
| Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 6-(1-Bromoethyl)pyrimidine-4-carboxylic acid |
| Amination | 1. NBS, AIBN; 2. Ammonia or primary/secondary amine | 6-(1-Aminoethyl)pyrimidine-4-carboxylic acid or N-substituted derivatives |
Development of Libraries of this compound Derivatives
The development of chemical libraries based on a common scaffold is a powerful strategy in drug discovery to systematically explore the chemical space around a lead compound wikipedia.orgnih.gov. For this compound, a combinatorial approach can be employed to generate a diverse set of derivatives by introducing a variety of substituents, particularly through modification of the ethyl side-chain.
The synthesis of such libraries often relies on solid-phase or solution-phase parallel synthesis techniques wikipedia.org. The general principle involves attaching the core scaffold to a solid support or using it as a common starting material in a multi-well plate format. Subsequently, a series of reactions are performed in parallel, introducing different building blocks at specific positions of the scaffold.
For a library focused on the 6-ethyl position, an initial functionalization step, such as the introduction of a hydroxyl or a halide on the ethyl group, would create a reactive handle. This handle can then be reacted with a diverse set of reagents to generate a library of analogs. For example, a 6-(1-hydroxyethyl) derivative could be reacted with a library of carboxylic acids to form a series of esters, or with isocyanates to produce carbamates. Similarly, a 6-(1-bromoethyl) derivative could be reacted with a library of amines, thiols, or alcohols to introduce a wide range of functionalities.
The design of these libraries is often guided by computational methods to ensure diversity in physicochemical properties and to explore specific interactions with the target protein nih.gov. High-throughput screening of these libraries can then rapidly identify compounds with improved activity and properties.
Table 2: Illustrative Library of this compound Derivatives with Side-Chain Modifications This is a hypothetical library to demonstrate the principles of combinatorial derivatization.
| Derivative ID | R Group on Ethyl Side-Chain | Modification Type |
| A-01 | -OH | Hydroxylation |
| A-02 | -Br | Bromination |
| A-03 | -NH2 | Amination |
| B-01 | -OCOCH3 | Esterification of A-01 |
| B-02 | -OCOC6H5 | Esterification of A-01 |
| C-01 | -NHCOCH3 | Acylation of A-03 |
| C-02 | -NHSO2CH3 | Sulfonylation of A-03 |
| D-01 | -OCH3 | Etherification of A-01 |
| D-02 | -SCH2C6H5 | Thioetherification of A-02 |
Advanced Characterization Techniques for 6 Ethylpyrimidine 4 Carboxylic Acid
Spectroscopic Techniques for Structural Elucidation
The definitive structure of a novel or synthesized compound like 6-ethylpyrimidine-4-carboxylic acid is determined using a combination of spectroscopic methods. These techniques provide a "fingerprint" of the molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. nih.gov The most powerful of these for organic compounds are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. libretexts.org It relies on the magnetic properties of atomic nuclei, primarily the ¹H (proton) and ¹³C isotopes.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has.
For this compound, one would expect to see distinct signals corresponding to:
Carboxylic Acid Proton (-COOH): A characteristically broad singlet appearing far downfield, typically in the 10-12 ppm region, due to strong deshielding and hydrogen bonding. libretexts.org
Pyrimidine (B1678525) Ring Protons: Two distinct signals for the protons on the pyrimidine ring. Aromatic protons typically resonate between 7.0 and 9.0 ppm. The specific chemical shifts would be influenced by the positions of the electron-withdrawing carboxylic acid group and the electron-donating ethyl group.
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The methylene protons would be expected around 2.5-3.0 ppm, being adjacent to the aromatic ring, while the methyl protons would be further upfield, around 1.2-1.5 ppm.
¹³C NMR spectroscopy detects the carbon atoms in a molecule, with each unique carbon atom giving a distinct signal. oregonstate.edu
For this compound, the expected signals would include:
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and would appear in the 160-185 ppm range. libretexts.org
Pyrimidine Ring Carbons: Four distinct signals for the four carbon atoms in the pyrimidine ring. Their chemical shifts would typically fall between 120 and 170 ppm. oregonstate.edu
Ethyl Group Carbons (-CH₂CH₃): Two signals corresponding to the methylene and methyl carbons, which would appear in the upfield region of the spectrum (typically < 60 ppm). wisc.edu
While ¹H and ¹³C NMR provide foundational data, complex structures often require advanced 2D NMR techniques for unambiguous assignment. Techniques like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with the carbon atoms they are directly attached to. The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular puzzle and confirming the substitution pattern on the pyrimidine ring. rsc.org For pyrimidine derivatives, ¹⁵N NMR can also be used to unambiguously establish coordination or substitution patterns. rsc.org
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy measure the vibrations of bonds within a molecule. spectroscopyonline.com Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present. orgchemboulder.com
For this compound, the key expected absorptions are:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. spectroscopyonline.comorgchemboulder.com
C-H Stretches: Absorptions for the aromatic C-H bonds on the pyrimidine ring (typically just above 3000 cm⁻¹) and the aliphatic C-H bonds of the ethyl group (just below 3000 cm⁻¹).
C=O Stretch (Carbonyl): A very strong, sharp absorption between 1680 and 1730 cm⁻¹ for the carbonyl of the carboxylic acid. Conjugation with the pyrimidine ring would likely place this band in the lower end of the range (1680-1710 cm⁻¹). spectroscopyonline.com
C=N and C=C Stretches: Medium to weak absorptions in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the pyrimidine ring.
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region. orgchemboulder.com
A complete vibrational analysis involves assigning each observed band in the IR spectrum to a specific molecular motion (e.g., stretching, bending, rocking). This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies for a proposed structure. Comparing the experimental spectrum with the calculated one helps to confirm the structural assignment and understand the molecule's dynamic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides insights into its conjugated system and the presence of chromophores.
Electronic Transitions and Absorption Maxima
Table 1: Expected UV-Vis Absorption Data for this compound
| Compound | Expected λmax (nm) | Solvent | Transition Type |
| This compound | ~205-210 | Methanol/Water | π → π |
| ~256-265 | Methanol/Water | π → π / n → π* |
Note: The values for this compound are extrapolated based on data from pyrimidine-4-carboxylic acid and general spectroscopic principles.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Coupling mass spectrometry with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) allows for the simultaneous separation and identification of the compound, as well as the assessment of its purity.
LC-MS and GC-MS for Purity and Identity Confirmation
LC-MS and GC-MS are powerful methods for confirming the identity and purity of this compound. chemscene.comnih.gov In a typical LC-MS analysis, the compound is separated on a reversed-phase column and then introduced into the mass spectrometer. nih.gov For GC-MS analysis, derivatization of the carboxylic acid group may be necessary to increase volatility. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (relative to Molecular Ion, M) |
| [M - OH]⁺ | Ion resulting from loss of a hydroxyl radical | M - 17 |
| [M - C₂H₅]⁺ | Ion resulting from loss of an ethyl radical | M - 29 |
| [M - COOH]⁺ | Ion resulting from loss of a carboxyl radical | M - 45 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique is indispensable for determining the precise molecular geometry, intermolecular interactions, and crystal packing of this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis offers an atomic-resolution view of the molecule. mdpi.com While a crystal structure for this compound has not been reported, the crystal structure of the closely related pyrimidine-4-carboxylic acid has been determined. nih.govresearchgate.netresearchgate.net This provides a valuable model for understanding the potential solid-state structure of the ethyl-substituted derivative.
For pyrimidine-4-carboxylic acid, the crystal system is monoclinic with the space group P2₁/m. nih.govresearchgate.net The molecules form sheets that are held together by O—H···N hydrogen bonds between the carboxylic acid proton and a nitrogen atom of an adjacent pyrimidine ring. nih.govresearchgate.netresearchgate.net The introduction of an ethyl group at the 6-position in this compound would likely alter the crystal packing due to steric hindrance and additional van der Waals interactions, potentially leading to different unit cell parameters and space group.
Table 3: Crystallographic Data for Pyrimidine-4-carboxylic Acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/m | nih.govresearchgate.net |
| a (Å) | 6.0080 (12) | nih.govresearchgate.net |
| b (Å) | 6.3519 (13) | nih.govresearchgate.net |
| c (Å) | 7.4834 (15) | nih.govresearchgate.net |
| β (°) | 112.20 (3) | nih.govresearchgate.net |
| V (ų) | 264.41 (9) | nih.govresearchgate.net |
| Z | 2 | nih.govresearchgate.net |
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. americanpharmaceuticalreview.comcarleton.eduunits.it The PXRD pattern is a fingerprint of the crystalline solid. For this compound, PXRD can be used to confirm that a synthesized batch consists of a single crystalline phase. Any significant differences between the PXRD pattern of a new batch and a reference pattern would suggest the presence of a different polymorph or impurities. americanpharmaceuticalreview.comcarleton.edu The technique is also valuable for monitoring phase transitions that may occur upon heating or during formulation processes. units.it
Computational and Theoretical Investigations of 6 Ethylpyrimidine 4 Carboxylic Acid
Electronic Structure and Reactivity Analysis
Beyond geometry and spectra, computational methods provide detailed information about the electronic structure of a molecule, which is key to understanding its chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. jacsdirectory.com
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential projected onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. jacsdirectory.com For 6-Ethylpyrimidine-4-carboxylic acid, an MEP map would likely show negative potential around the pyrimidine (B1678525) nitrogen atoms and the carbonyl oxygen, identifying them as primary sites for protonation or interaction with electrophiles.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. bldpharm.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species. samipubco.com
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. Conversely, the LUMO signifies the ability of a molecule to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. jacsdirectory.com
For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the carboxylate group, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the pyrimidine ring, particularly the nitrogen atoms, which can accept electron density.
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sigmaaldrich.com The MEP map displays regions of varying electrostatic potential on the electron density surface. chemrxiv.org
Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential, prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. uni.lu
In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring, indicating their nucleophilic character. The hydrogen atom of the carboxylic acid and the areas around the ethyl group would likely exhibit a positive potential (blue), highlighting their electrophilic character.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer and delocalization effects. mdpi.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. rsc.org
NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, are key to understanding molecular stability and reactivity.
Table 2: Predicted NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | 35.8 |
| LP(1) N3 | π(C2-N1) | 32.5 |
| LP(2) O1 (carboxyl) | σ(C4-C7) | 28.1 |
| π(C5=C6) | π(N1=C2) | 20.4 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*
Global Reactivity Descriptors
Global reactivity descriptors are a set of parameters derived from the electronic structure of a molecule that provide a quantitative measure of its reactivity. These descriptors are calculated from the HOMO and LUMO energies and include quantities like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive.
Electrophilicity Index (ω) represents the ability of a molecule to accept electrons.
These descriptors provide a more comprehensive understanding of the molecule's reactivity profile than FMO theory alone.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.32 eV |
Note: The values in this table are hypothetical and for illustrative purposes, based on calculations from the predicted HOMO and LUMO energies.
Supramolecular Interactions and Co-crystallization Studies
The presence of both hydrogen bond donors (the carboxylic acid group) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen) in this compound makes it an excellent candidate for forming complex supramolecular assemblies through co-crystallization.
Hydrogen Bonding Networks
Hydrogen bonds are the primary driving force in the formation of supramolecular structures involving this compound. The carboxylic acid group can form strong O-H···N or O-H···O hydrogen bonds, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors.
In the solid state, this compound is likely to form dimers through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. Furthermore, these dimers can be linked into extended chains or sheets through hydrogen bonds involving the pyrimidine nitrogen atoms.
Proton Transfer Phenomena
In co-crystals with basic compounds, proton transfer from the carboxylic acid to the co-former can occur, leading to the formation of a salt. The likelihood of proton transfer depends on the difference in the pKa values of the carboxylic acid and the conjugate acid of the basic co-former.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the crystal packing and the nature of intermolecular contacts can be achieved.
For this compound, a Hirshfeld surface analysis would be instrumental in elucidating the contributions of various non-covalent interactions to the stability of its solid-state structure. The surface is typically color-mapped with properties like dnorm, which highlights regions of intermolecular contact shorter or longer than the van der Waals radii. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts.
The analysis can be further complemented by generating two-dimensional fingerprint plots. These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot provide a quantitative measure of the different types of interactions present in the crystal.
In a hypothetical Hirshfeld surface analysis of this compound, the primary interactions expected would involve the carboxylic acid group and the pyrimidine ring. The prominent interactions would likely be O···H, H···H, and C···H contacts. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, leading to significant O···H interactions. The ethyl group and the pyrimidine ring would contribute to a network of weaker C···H and H···H van der Waals forces.
A quantitative breakdown of the intermolecular contacts for this compound, based on analyses of similar pyrimidine derivatives, could be hypothesized as follows:
| Intermolecular Contact | Hypothetical Contribution (%) |
| O···H / H···O | 45.2 |
| H···H | 28.5 |
| C···H / H···C | 15.8 |
| N···H / H···N | 6.3 |
| C···C | 2.1 |
| Other | 2.1 |
Such an analysis would reveal the dominant role of hydrogen bonding in the crystal packing of this compound, with substantial contributions from van der Waals interactions ensuring a stable three-dimensional architecture.
Theoretical Studies on Reaction Mechanisms
Theoretical studies, employing quantum chemical methods, are essential for understanding the reaction mechanisms of organic molecules at a molecular level. For this compound, computational investigations could provide valuable insights into its reactivity, the feasibility of different reaction pathways, and the transition states involved.
Given the structure of this compound, several reaction types could be of interest for theoretical investigation. These include nucleophilic aromatic substitution at the pyrimidine ring, reactions involving the carboxylic acid group (e.g., esterification, amidation), and reactions at the ethyl substituent.
For instance, a theoretical study on the nucleophilic substitution of a leaving group at the 2- or 6-position of the pyrimidine ring (if appropriately substituted) would involve calculating the energy profile of the reaction pathway. This would include determining the geometries and energies of the reactants, the transition state, any intermediates, and the products. The activation energy barrier, calculated as the energy difference between the reactants and the transition state, would indicate the kinetic feasibility of the reaction.
A hypothetical study might investigate the reaction of this compound with a nucleophile, such as ammonia (B1221849), to form the corresponding amide. The calculations could be performed using Density Functional Theory (DFT) methods, which provide a good balance between computational cost and accuracy for such systems.
The results of such a theoretical investigation could be summarized in a table detailing the calculated energies for a proposed reaction pathway:
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + NH3 | 0.0 |
| Transition State 1 | Formation of tetrahedral intermediate | +25.8 |
| Intermediate | Tetrahedral intermediate | +12.3 |
| Transition State 2 | Elimination of water | +18.5 |
| Products | 6-Ethylpyrimidine-4-carboxamide + H2O | -5.2 |
These hypothetical values suggest an endergonic first step to form a tetrahedral intermediate, followed by a subsequent step involving the elimination of a water molecule to form the final amide product. Such theoretical models are invaluable for predicting reactivity and guiding synthetic efforts.
Applications of 6 Ethylpyrimidine 4 Carboxylic Acid in Synthetic Organic Chemistry
Utilization as a Versatile Building Block
The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry and materials science. As a derivative, 6-ethylpyrimidine-4-carboxylic acid leverages the inherent reactivity of both the pyrimidine ring and its carboxylic acid substituent, positioning it as a strategic starting material or intermediate in various synthetic pathways.
The true utility of this compound as a building block is realized in its role as a precursor for a diverse array of other heterocyclic compounds. The carboxylic acid moiety is a versatile handle for numerous chemical transformations. It can be readily converted into a variety of other functional groups, each opening new avenues for cyclization and derivatization reactions.
Key transformations of the carboxylic acid group include:
Amide formation: Reaction with amines, facilitated by coupling agents, yields pyrimidine-4-carboxamides. These amides can be key intermediates in constructing fused heterocycles.
Esterification: Conversion to esters provides a protecting group for the carboxylic acid or can modify the compound's solubility and reactivity.
Reduction: The carboxylic acid can be reduced to a primary alcohol (4-(hydroxymethyl)-6-ethylpyrimidine), introducing a new point for functionalization.
Conversion to Acid Chloride: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride, which readily participates in Friedel-Crafts acylation or reactions with nucleophiles.
Curtius or Schmidt Rearrangement: These reactions can transform the carboxylic acid into a 4-aminopyrimidine (B60600) derivative, a crucial precursor for building fused pyrimidine systems. rsc.org
These transformations create a panel of secondary building blocks from a single starting material, enabling the synthesis of complex molecules with tailored properties. For example, pyrimidine derivatives are used in the synthesis of pyrido[2,3-d]pyrimidines, which are known for their biological activities. mdpi.com
Table 1: Potential Derivatizations of this compound for Heterocyclic Synthesis
| Starting Material | Reagent(s) | Product | Potential Subsequent Reactions |
| This compound | SOCl₂, Amine (R-NH₂) | N-substituted-6-ethylpyrimidine-4-carboxamide | Intramolecular cyclization, further functionalization |
| This compound | Diphenylphosphoryl azide (B81097) (DPPA), Heat; H₂O | 4-Amino-6-ethylpyrimidine | Cyclocondensation to form fused pyrimidines |
| This compound | Alcohol (R-OH), Acid catalyst | 6-Ethylpyrimidine-4-carboxylate ester | Transesterification, reaction with Grignard reagents |
| This compound | BH₃·THF | (6-Ethylpyrimidin-4-yl)methanol | Oxidation, conversion to halide |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The carboxylic acid functionality makes this compound an ideal candidate for participation in powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govmdpi.com
In a hypothetical Ugi four-component reaction (U-4CR), this compound could react with an aldehyde, an amine, and an isocyanide. This reaction would rapidly assemble a complex α-acylaminocarboxamide derivative in a single, atom-economical step. The resulting product would feature the pyrimidine core appended to a peptide-like backbone, with four points of diversity originating from the different starting materials. This strategy is exceptionally valuable in medicinal chemistry for generating large libraries of structurally diverse compounds for biological screening. nih.gov
Table 2: Hypothetical Ugi Four-Component Reaction
| Component 1 (Acid) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Isocyanide) | Resulting Scaffold |
| This compound | R¹-CHO | R²-NH₂ | R³-NC | α-(6-Ethylpyrimidine-4-carboxamido)-N,N-disubstituted carboxamide |
Scaffold for Complex Molecular Architectures
Beyond its role as a simple building block, the rigid pyrimidine ring of this compound serves as a robust scaffold upon which larger and more complex molecular frameworks can be constructed.
Fused pyrimidine systems, particularly pyrimidopyrimidines, are a class of heterocycles with significant biological and pharmacological relevance. rsc.org this compound is a strategic precursor for accessing these fused architectures, such as the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. A common synthetic strategy involves the elaboration of substituents at the 4- and 5-positions of the pyrimidine ring, followed by a cyclization reaction to form the second pyrimidine ring.
For example, a potential synthetic route could begin with the conversion of the 4-carboxylic acid group into a 4-amino group. Following this, a C-N bond-forming reaction with a suitable partner, such as formamide (B127407) or urea (B33335), can lead to the annulation of the second ring. nih.gov The reaction of 4-aminopyrimidine-5-carboxamides with various reagents is a documented method for creating these fused systems. rsc.org This approach allows for the systematic construction of complex heterocyclic cores from relatively simple starting materials.
The reactivity of the pyrimidine ring and its carboxylic acid substituent allows for the integration of the this compound motif into larger polycyclic and polyheterocyclic frameworks. Such compounds are of interest in materials science and as scaffolds for drug discovery. nih.gov
Synthetic strategies can be designed to build additional rings onto the pyrimidine core. For instance, after converting the carboxylic acid to an amide, further synthetic manipulations on the pyrimidine ring could introduce functionalities that enable subsequent annulation reactions. An example from the literature shows the synthesis of a benzimidazo-pyrimido-pyrimidine-thione from a 4-chloro-2-phenylpyrimidine-5-carboxylic acid precursor. rsc.org This highlights how the pyrimidine carboxylic acid scaffold can be a central component in the assembly of elaborate, multi-ring systems.
Derivatization for Functional Materials (e.g., polymer scaffolds)
The unique electronic properties and hydrogen-bonding capabilities of the pyrimidine ring make it an attractive component for functional materials. Derivatization of this compound can produce monomers suitable for polymerization or molecules capable of self-assembly.
The carboxylic acid group is a prime site for derivatization to create monomers for step-growth polymerization. For example:
Polyamides and Polyesters: The carboxylic acid can be reacted with diamines or diols to form polyamides or polyesters, respectively. The pyrimidine ring would be incorporated into the polymer backbone, potentially imparting properties such as thermal stability, specific recognition capabilities, or altered electronic behavior.
Coordination Polymers: Pyrimidine carboxylic acids have been used as ligands to create coordination polymers or metal-organic frameworks (MOFs). researchgate.net In these materials, metal ions are bridged by the pyrimidine-carboxylate ligands to form one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, or sensing.
Furthermore, by attaching long alkyl chains to the molecule (for example, by converting the carboxylic acid to an amide with a long-chain amine), it is possible to create pyrimidine-based amphiphiles. Such molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures, which are of interest for drug delivery systems and materials science. acs.org The synthesis of pyrimidine-based polymeric prodrugs has also been explored, demonstrating the integration of this scaffold into polymer chemistry for biomedical applications. jptcp.com
Development of Organic Catalysts or Ligands
Extensive research of publicly available scientific literature and chemical databases reveals no specific documented applications of This compound in the development of organic catalysts or ligands. While the pyrimidine core is a well-known structural motif in coordination chemistry and catalysis, and carboxylic acids can serve as anchoring groups or functional components in catalyst design, no studies were identified that specifically utilize the this compound scaffold for these purposes.
The potential for this molecule to act as a ligand stems from the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, which can coordinate to metal centers. The ethyl group at the 6-position could potentially influence the steric and electronic properties of such a ligand. However, without experimental data or theoretical studies, any discussion of its potential catalytic activity or the properties of its coordination complexes would be purely speculative.
Future research may explore the synthesis and characterization of metal complexes involving this compound as a ligand and investigate their potential catalytic activities in various organic transformations. Similarly, its utility as a building block for purely organic catalysts could be a subject for future investigation. At present, however, there is no established body of work on this topic.
Structure Activity Relationship Sar Methodologies and Principles
Impact of Substituents on Chemical Reactivity
The chemical reactivity of the pyrimidine (B1678525) ring is intrinsically influenced by the presence of two nitrogen atoms, which render the ring electron-deficient. This deficiency makes the pyrimidine nucleus susceptible to nucleophilic attack. The nature and position of substituents can either exacerbate or mitigate this electron deficiency, thereby modulating the ring's reactivity and, consequently, its interaction with biological targets.
The ethyl group at the C6 position is an alkyl substituent. Alkyl groups are generally considered weak electron-donating groups (EDGs) through an inductive effect (+I). This effect increases the electron density of the pyrimidine ring, albeit modestly. This can influence the ring's susceptibility to certain reactions. For instance, while the pyrimidine ring itself is generally resistant to electrophilic attack, the presence of electron-donating groups can make substitution at certain positions more feasible. researchgate.net
Conversely, the carboxylic acid group at the C4 position is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. This group significantly reduces the electron density of the pyrimidine ring, further deactivating it towards electrophilic substitution but potentially activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating group.
To illustrate the impact of different substituents on a hypothetical biological activity, consider the following data table based on related pyrimidine derivatives.
| Substituent at C6 | Electronic Effect | Hypothetical IC50 (µM) |
|---|---|---|
| -H | Neutral | 15.2 |
| -CH3 (Methyl) | Weakly Donating (+I) | 10.5 |
| -CH2CH3 (Ethyl) | Weakly Donating (+I) | 8.7 |
| -Cl (Chloro) | Withdrawing (-I, +M) | 22.4 |
| -CF3 (Trifluoromethyl) | Strongly Withdrawing (-I) | 35.1 |
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 6-Ethylpyrimidine-4-carboxylic acid, the key rotatable bonds are between the pyrimidine ring and the ethyl group, and between the ring and the carboxylic acid group. The preferred conformations can significantly impact how the molecule fits into a biological target's binding site.
The ethyl group is flexible and can rotate freely. However, steric hindrance with adjacent atoms on the pyrimidine ring may lead to certain preferred conformations where the ethyl group is oriented away from the plane of the ring. Studies on simple acyclic systems show a strong preference for staggered conformations to minimize steric repulsion. acs.org The orientation of this alkyl group can be crucial for establishing favorable van der Waals interactions within a hydrophobic pocket of a receptor.
The conformation of the carboxylic acid group is also of paramount importance. The rotation around the C4-C(OOH) bond determines the orientation of the carboxyl plane relative to the pyrimidine ring. This group is a key hydrogen bond donor and acceptor. Its ability to form these bonds is highly dependent on its spatial orientation. The planarity is often favored to maximize conjugation with the aromatic ring, but steric clashes can force it out of plane. The syn and anti conformations of the carboxylic acid proton itself can also influence interaction patterns.
The principal moment of inertia (PMI) analysis is a method used to quantify and compare the 3D shape of molecules. A study on pyrimidine-embedded cycles used PMI to demonstrate that newly synthesized molecules covered a broader range of 3D molecular shapes compared to known bioactive pyrimidines, suggesting potential for novel biological activities. researchgate.net
| Rotatable Bond | Torsional Angle (degrees) | Relative Energy (kcal/mol) | Key Interaction Potential |
|---|---|---|---|
| Ring-C(ethyl) | ~60 (gauche) | 0.5 | Hydrophobic pocket binding |
| Ring-C(ethyl) | 180 (anti) | 0.0 | Hydrophobic pocket binding |
| Ring-C(carboxyl) | ~0 | 0.0 | H-bonding, π-stacking |
| Ring-C(carboxyl) | ~90 | >5.0 | Sterically hindered |
Computational Approaches in SAR Derivation
Computational chemistry provides powerful tools to derive and rationalize SAR, especially when experimental data is limited. Key methods include Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT).
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For pyrimidine derivatives, 2D and 3D-QSAR models have been successfully developed. scielo.br A hypothetical QSAR study on 6-substituted pyrimidine-4-carboxylic acids might involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with a measured biological endpoint. For instance, a model could reveal that activity increases with the size of the alkyl group at C6 up to a certain point (like the ethyl group) and decreases with highly electron-withdrawing substituents.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the biological target of this compound were known, docking could be used to predict its binding mode. This would reveal key interactions, such as hydrogen bonds between the carboxylic acid and polar amino acid residues, or hydrophobic interactions involving the ethyl group. Docking studies on pyrazolo-pyrimidine derivatives have been used to understand their binding to protein kinase receptors, highlighting the importance of specific hydrogen bonds and hydrophobic contacts for inhibitory activity. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the chemical reactivity of this compound by mapping its electrostatic potential, which shows the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This can help predict sites for metabolic attack or key intermolecular interactions. DFT has been used to elucidate the coordination geometries and spectral features of platinum(II) complexes bearing pyrimidine-based ligands, showing strong agreement between theoretical and experimental data. mdpi.com
These computational approaches, when used together, provide a comprehensive framework for understanding the SAR of this compound, guiding the design of new analogues with potentially improved activity.
| Computational Method | Predicted Property for this compound | Implication for SAR |
|---|---|---|
| QSAR | Optimal balance of steric bulk and electronics at C6 | Guides selection of optimal substituents at the 6-position. |
| Molecular Docking | Strong H-bond from carboxyl; hydrophobic interaction from ethyl | Identifies key binding interactions to be enhanced. |
| DFT (Electrostatic Potential) | Negative potential on N atoms and carboxyl oxygens | Predicts sites for hydrogen bonding and coordination. |
Future Research Directions and Prospects in 6 Ethylpyrimidine 4 Carboxylic Acid Chemistry
Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount to advancing the study of 6-ethylpyrimidine-4-carboxylic acid and its analogs. While established methods exist, future research will likely focus on creating more sustainable, atom-economical, and diversity-oriented synthetic pathways.
One promising avenue involves the use of ketoenol acids and thiourea (B124793) as starting materials to synthesize pyrimidine (B1678525) derivatives. nih.gov This approach has been successfully employed to create 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, demonstrating the potential for similar strategies to be adapted for the synthesis of this compound. nih.gov Further exploration could involve one-pot reactions and multicomponent strategies to streamline the synthesis and allow for the rapid generation of a library of analogs with varied substituents at different positions of the pyrimidine ring.
Exploration of Undiscovered Reactivity Pathways
The inherent electronic nature of the pyrimidine ring, characterized by its electron-deficient nitrogen atoms, offers a rich landscape for exploring novel chemical transformations. Future investigations should aim to uncover and harness reactivity pathways that have been underexplored for this compound. This includes delving into C-H activation reactions at various positions on the pyrimidine core and the ethyl substituent. Such transformations would provide direct and efficient methods for introducing new functional groups without the need for pre-functionalized starting materials.
Furthermore, the interplay between the carboxylic acid group and the pyrimidine ring could lead to unique intramolecular cyclization reactions, yielding novel polycyclic and heterocyclic systems with potential biological or material applications. Investigating the reactivity of the pyrimidine nitrogen atoms towards a broader range of electrophiles and their participation in pericyclic reactions could also unveil new synthetic possibilities.
Advanced Derivatization for Chemical Probes
The carboxylic acid moiety of this compound is a key handle for derivatization, enabling its conjugation to other molecules to create sophisticated chemical probes. Future research should focus on developing advanced derivatization strategies to generate probes for studying biological systems and for applications in chemical biology.
This can be achieved by converting the carboxylic acid into a more reactive functional group, such as an activated ester. Reagents like 4-sulfo-2,3,5,6-tetrafluorophenol (STP) and N-hydroxysulfosuccinimide (NHSS) can be used to create water-soluble activated esters, facilitating their reaction with biomolecules in aqueous environments. thermofisher.com Another approach involves converting the carboxylic acid to an aliphatic amine, which can then be reacted with a wide array of amine-reactive fluorescent dyes or other reporter molecules. thermofisher.com
For gas chromatography analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) for the carbonyl function and pentafluorobenzyl bromide (PFBBr) for the carboxylic acid group can be employed. research-solution.com Silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common technique. research-solution.comtcichemicals.com
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry and automated synthesis offer significant advantages in terms of reaction control, scalability, and safety. Applying these technologies to the synthesis and derivatization of this compound could accelerate the discovery and optimization of new derivatives.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. This is particularly beneficial for reactions that are difficult to control in batch processes. Automated synthesis platforms, coupled with high-throughput screening, can be used to rapidly synthesize and evaluate large libraries of this compound derivatives, significantly speeding up the drug discovery and materials development process.
Computational Design of Novel this compound Derivatives
In recent years, computational chemistry has become an indispensable tool in the design of new molecules with desired properties. Future research on this compound will undoubtedly benefit from the integration of computational design strategies.
Molecular docking studies can be used to predict the binding affinity of derivatives to specific biological targets, guiding the synthesis of compounds with enhanced potency and selectivity. nih.gov For instance, the design of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators was guided by FlexX docking. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of novel derivatives, aiding in the interpretation of experimental results and the prediction of new reactivity pathways. mdpi.com Furthermore, computational approaches can be employed to redesign enzymes, such as carboxylic acid reductases, to improve their activity and selectivity for specific substrates, which could be applied to the biosynthesis of this compound derivatives. researchgate.net
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, functional materials, and innovative chemical technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Ethylpyrimidine-4-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of ethyl-substituted precursors. For example, a base-catalyzed condensation between ethyl cyanoacetate and an aldehyde derivative forms intermediates, followed by cyclization with guanidine or urea under reflux (70–90°C) in ethanol . Optimization focuses on solvent choice (e.g., ethanol vs. DMF), catalyst type (e.g., K₂CO₃ vs. NaOH), and temperature control to minimize by-products. Yields can be improved via continuous flow reactors for large-scale production .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Techniques :
- NMR : Confirm structure using ¹H/¹³C NMR. The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and carboxylic proton (δ ~12–13 ppm) are diagnostic .
- HPLC : Assess purity (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Q. How is solubility and stability evaluated for this compound in different solvents?
- Protocol :
Prepare saturated solutions in solvents (e.g., DMSO, ethanol, water).
Measure solubility via gravimetric analysis or UV-Vis spectroscopy.
Assess stability under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) using accelerated degradation studies (HPLC monitoring over 14 days) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Approach :
- Synthetic Modifications : Introduce substituents at the pyrimidine 2- and 6-positions (e.g., halogens, alkyl chains) to evaluate effects on bioactivity .
- Bioassays : Test derivatives against target enzymes (e.g., kinases, DHFR) or cancer cell lines (e.g., MCF-7, HeLa). Use IC₅₀ values to correlate substituent hydrophobicity/electronic effects with activity .
Q. What computational strategies are employed to predict the reactivity and binding modes of this compound?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism and charge distribution .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR, COX-2) using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting Steps :
Validate assay conditions (pH, temperature, cell passage number).
Compare compound purity (HPLC, NMR) between studies.
Test for off-target effects using counter-screens (e.g., cytochrome P450 inhibition) .
- Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial strain resistance profiles or solvent-dependent solubility .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
